An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation via the oxidative cyclization of 4-amino-3-nitrobenzoic acid. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and a self-validating framework for the described protocols.
Introduction and Significance
5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, also known as 5-carboxybenzofuroxan, belongs to the benzofuroxan class of heterocyclic N-oxides. These compounds have garnered considerable attention in pharmaceutical sciences due to their diverse biological activities. The N-oxide motif is a key feature, contributing to the unique electronic properties and reactivity of the scaffold.[1] Benzofuroxans are recognized as nitric oxide (NO) releasing agents, a property that underpins many of their pharmacological effects, including vasodilation and potential anticancer activities.[2][3]
The introduction of a carboxylic acid group at the 5-position of the benzofuroxan ring offers a valuable handle for further chemical modifications. This functional group allows for the conjugation of the benzofuroxan core to other molecules of interest, such as targeting ligands or pharmacophores, to create novel hybrid drugs.[4] The carboxylic acid moiety can also influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.[5] The study of carboxylated benzofuroxans is therefore a promising avenue for the development of new therapeutic agents.[6][7]
This guide provides a detailed, reliable method for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and a thorough description of its characterization, enabling researchers to confidently produce and validate this important chemical entity for their discovery programs.
Synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate
The synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is efficiently achieved through the oxidative cyclization of a readily available starting material, 4-amino-3-nitrobenzoic acid. This method is advantageous due to its operational simplicity and the use of cost-effective reagents.
Reaction Principle
The core of the synthesis is the intramolecular cyclization of an ortho-nitroaniline derivative. The reaction is initiated by the in-situ formation of a more reactive species from the aniline, which then undergoes a nucleophilic attack on the nitro group, leading to the formation of the benzofuroxan ring system. Sodium hypochlorite in a basic medium is a commonly used and effective oxidizing agent for this transformation.[8]
Experimental Protocol
Starting Material: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6)[9]
Reagents and Solvents:
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Sodium hydroxide (NaOH)
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Sodium hypochlorite (NaOCl) solution (commercial bleach, typically 5-6% available chlorine)
-
Hydrochloric acid (HCl) (concentrated and dilute solutions)
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Distilled water
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Ethanol
Procedure:
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with gentle stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
Oxidative Cyclization: While maintaining the temperature between 0-5 °C, slowly add a commercial sodium hypochlorite solution (approximately 5-6 molar equivalents of NaOCl) dropwise to the stirred solution of the starting material. The addition should be controlled to prevent a significant rise in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting on a silica gel plate.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid while keeping the mixture cool in an ice bath. This will precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.
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Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Characterization
Physical Properties
| Property | Expected Value |
| Appearance | Yellow to orange solid |
| Molecular Formula | C₇H₄N₂O₄ |
| Molecular Weight | 180.12 g/mol |
| Melting Point | Expected to be >200 °C (with decomposition) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the furoxan ring and the carboxylic acid group. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its observation can be dependent on the solvent and concentration.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 165-170 ppm).[11] The aromatic carbons will appear in the typical range for substituted benzenes, and the carbons of the furoxan ring will have characteristic chemical shifts.
Predicted NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 8.5 | Multiplet |
| COOH | 10.0 - 13.0 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic C | 110 - 150 |
| Furoxan C | 110 - 155 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, the expected molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular formula.
| Mass Spectrometry (ESI) | Predicted m/z |
| [M-H]⁻ | 179.01 |
| [M+H]⁺ | 181.02 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic acid) | 1680 - 1710 |
| Aromatic C=C | 1450 - 1600 |
| N-O (Furoxan) | 1300 - 1400 and 1500 - 1600 |
Characterization Workflow Diagram
Applications in Drug Development
The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Anticancer Activity: Many benzofuroxan derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][13] This is often attributed to their ability to release nitric oxide, which can induce apoptosis in cancer cells.
-
Antimicrobial and Antifungal Activity: The benzofuroxan core is present in a number of compounds with potent activity against bacteria and fungi.[6]
-
Cardiovascular Effects: As nitric oxide donors, benzofuroxans can induce vasodilation and are being investigated for the treatment of cardiovascular diseases.[2]
The presence of the carboxylic acid group in 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate makes it a particularly attractive building block for the synthesis of novel, targeted therapeutics. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the attachment of the benzofuroxan moiety to biomolecules or other drug fragments to create dual-action agents or targeted drug delivery systems.
Conclusion
This technical guide has provided a detailed and practical protocol for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate from 4-amino-3-nitrobenzoic acid. The described method is efficient and utilizes readily available reagents. A comprehensive characterization workflow has also been outlined to ensure the identity and purity of the synthesized compound. The versatile reactivity of the carboxylic acid group, combined with the inherent biological activities of the benzofuroxan core, makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development.
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NBD-F (Non-fluorescent)
Meisenheimer Complex
(Intermediate)
NBD-Amine Adduct
(Fluorescent)
